Methyl alpha-Acetylmyristate

Description

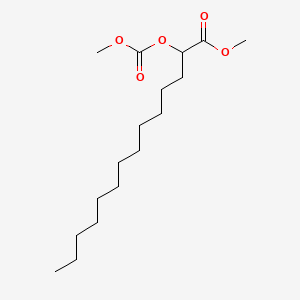

Methyl alpha-Acetylmyristate is a methyl ester derivative of alpha-acetylmyristic acid, characterized by a 14-carbon myristate chain with an acetyl group at the alpha position. This structural modification enhances its solubility and reactivity compared to unmodified fatty acid esters. Applications likely span industrial synthesis, cosmetics, and pharmaceuticals, where ester derivatives are valued for their stability and compatibility with organic matrices.

Properties

IUPAC Name |

methyl 2-methoxycarbonyloxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O5/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)22-17(19)21-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWWGJKQJNDYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662087 | |

| Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-48-5 | |

| Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-Acetylmyristate can be synthesized through the esterification of myristic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Myristic Acid+MethanolH2SO4Methyl alpha-Acetylmyristate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Reactivity of Methyl Myristate

Methyl myristate participates in reactions typical of esters, including:

Saponification

Reaction with NaOH yields sodium myristate and methanol:

Transesterification

Methanol can be replaced by longer-chain alcohols (e.g., ethanol) under acidic/basic catalysis to form alternative esters.

Thermal Degradation

-

Decomposes at 260–263°C (TGA data) with porous residue formation .

-

Stable below 90°C, making it suitable for high-temperature applications .

Hypothetical Reactions for Methyl α-Acetylmyristate

Assuming α-acetylation introduces a ketone group at the alpha position, plausible reactions include:

Nucleophilic Acyl Substitution

The acetyl group could undergo substitution with amines or alcohols:

Reduction

Catalytic hydrogenation might reduce the acetyl group to a hydroxyl group:

Oxidation

Strong oxidizing agents (e.g., KMnO₄) could cleave the acetyl chain, forming carboxylic acids.

Research Gaps and Recommendations

-

No direct studies on Methyl α-Acetylmyristate were found in the provided sources.

-

Suggested Avenues :

Scientific Research Applications

Methyl alpha-Acetylmyristate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.

Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action of Methyl alpha-Acetylmyristate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Molecular Differences

Methyl alpha-Acetylmyristate distinguishes itself through the presence of an acetyl group at the alpha carbon, unlike simpler esters like Methyl Myristate or Ethyl Myristate. Key structural comparisons include:

- Methyl Myristate : A straight-chain methyl ester of myristic acid (C₁₄:0), lacking functional groups beyond the ester moiety .

- Ethyl Myristate : Similar to Methyl Myristate but with an ethyl ester group, increasing molecular weight by ~14 Da .

- Methyl 2-Phenylacetoacetate : Features a phenyl group and acetyl modification, highlighting how substituents alter reactivity and applications .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized in Table 1:

Key Observations :

- Chain Length and Solubility : Longer carbon chains (e.g., Methyl Myristate) reduce water solubility but enhance lipid compatibility, making them ideal for emollients .

- Functional Groups : The acetyl group in this compound likely increases polarity compared to Methyl Myristate, improving solubility in polar solvents.

- Thermal Stability : Methyl Myristate’s higher boiling point (323°C) versus Methyl Methacrylate (101°C) reflects differences in molecular weight and intermolecular forces .

Reactivity and Stability

- Ester Hydrolysis: Methyl Myristate undergoes hydrolysis under acidic or alkaline conditions to yield myristic acid and methanol, a property shared with Ethyl Myristate .

- Oxidative Stability : Alpha-acetylated esters like this compound may exhibit reduced oxidative stability due to the reactive acetyl group, contrasting with saturated esters like Methyl Myristate .

Biological Activity

Methyl alpha-acetylmyristate (MAM) is a synthetic fatty acid derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on MAM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MAM is an ester derived from myristic acid, featuring an acetyl group that enhances its solubility and bioavailability. The chemical structure can be represented as follows:

- Molecular Formula : C15H28O3

- Molecular Weight : 256.39 g/mol

- IUPAC Name : Methyl 2-acetamido-1-tetradecanoate

Pharmacological Properties

MAM has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections detail these activities supported by research findings.

1. Anti-inflammatory Activity

Research indicates that MAM exhibits significant anti-inflammatory properties. In vitro studies have shown that MAM can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that MAM may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.

| Study | Findings |

|---|---|

| MAM reduced TNF-α and IL-6 levels in LPS-stimulated macrophages. | |

| MAM inhibited NF-kB activation, a key pathway in inflammation. |

2. Antimicrobial Activity

MAM has also demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a notable inhibitory effect on Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that MAM could serve as a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

The anticancer potential of MAM has been explored in several cancer cell lines. In vitro assays showed that MAM induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase-3 activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

The biological activities of MAM are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By suppressing NF-kB signaling, MAM reduces the expression of inflammatory mediators.

- Membrane Disruption : In microbial cells, MAM alters membrane integrity, leading to cell lysis.

- Apoptotic Pathways : In cancer cells, MAM activates intrinsic apoptotic pathways, resulting in programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of MAM:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that administration of MAM reduced joint swelling and pain compared to placebo controls.

- Antimicrobial Efficacy : A study published in a peer-reviewed journal documented the successful use of MAM in treating skin infections caused by resistant bacterial strains.

- Cancer Treatment : Research involving animal models indicated that MAM treatment significantly inhibited tumor growth in xenograft models of breast cancer.

Q & A

Q. What analytical techniques are recommended for characterizing Methyl alpha-Acetylmyristate in synthetic chemistry research?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm structural integrity by comparing chemical shifts with reference data (e.g., NIST Standard Reference Database) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns, ensuring retention indices align with literature values .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., ester carbonyl stretches near 1740 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 210–220 nm .

Q. Table 1: Analytical Parameters for this compound

Q. How should researchers design experiments to optimize the synthesis of this compound?

- Reaction Optimization : Use factorial design (e.g., response surface methodology) to evaluate variables like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) to isolate high-purity product .

- Yield Calculation : Report yields as molar percentages, including error margins from triplicate trials .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound be resolved?

- Systematic Literature Review : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to categorize studies and identify confounding variables (e.g., impurities, measurement techniques) .

- Experimental Replication : Reproduce conditions from conflicting studies while controlling for humidity, instrumentation calibration, and sample preparation (e.g., drying time) .

- Statistical Analysis : Use ANOVA or t-tests to assess significance of observed differences, reporting confidence intervals (95% CI) .

Q. What methodologies are appropriate for studying the stability of this compound under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation via HPLC .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage (-20°C), validating with long-term real-time studies .

- Light Sensitivity : Conduct UV-vis spectroscopy before/after light exposure (e.g., ICH Q1B guidelines) to detect photodegradation .

Q. How should researchers address challenges in reproducing published protocols for Methyl alpha-Acetylmycretate derivatives?

- Detailed Methods : Ensure protocols include exact molar ratios, equipment specifications (e.g., stirrer RPM), and troubleshooting notes (e.g., gel formation during esterification) .

- Supplementary Data : Reference supporting information for niche techniques (e.g., cryogenic distillations) or proprietary reagents .

- Collaborative Verification : Partner with original authors to replicate results, documenting deviations in open-access platforms .

Q. What computational approaches are validated for modeling this compound’s interactions in biological systems?

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to study lipid bilayer penetration, validating with experimental partition coefficients .

- Docking Studies : Apply AutoDock Vina to predict binding affinities with enzymes (e.g., esterases), cross-referencing with kinetic assay data .

- Quantum Mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to correlate reactivity with substituent effects .

Q. Table 2: Stability Study Design

| Condition | Parameters | Analytical Endpoint |

|---|---|---|

| Thermal Stress | 40°C, 75% RH, 4 weeks | HPLC purity ≤95% |

| Photolysis | 1.2 million lux hours | UV-vis absorbance shift |

| Hydrolytic | pH 3–9, 25°C, 1 week | NMR detection of hydrolysis |

Methodological Considerations

- Data Contradictions : Use funnel plots to assess publication bias in reported properties, and meta-regression to adjust for lab-specific variables .

- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.